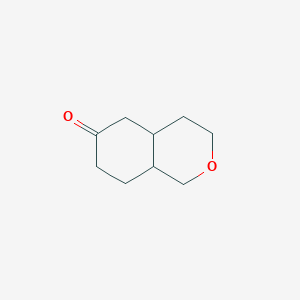

octahydro-1H-2-benzopyran-6-one

Description

Structural Preamble and IUPAC Nomenclature of Octahydro-1H-2-benzopyran-6-one

The structure of this compound consists of a cyclohexane (B81311) ring fused to a dihydropyran ring. A ketone functional group is located at the 6-position of the benzopyran ring system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. nih.gov The presence of multiple stereocenters allows for the existence of several diastereomers, each with unique three-dimensional conformations that can influence their reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol nih.gov |

| CAS Number | 1520976-21-9 nih.gov |

| IUPAC Name | This compound nih.gov |

| Physical Form | Liquid nih.gov |

Historical Context and Emergence of this compound in Synthetic Chemistry

The octahydro-1H-2-benzopyran framework is a recurring motif in natural products, and its synthesis has been a topic of interest for synthetic organic chemists for decades. Early synthetic efforts towards related structures often relied on classical ring-forming reactions. The Robinson annulation, a powerful method for the formation of six-membered rings, has been a cornerstone in the synthesis of bicyclic systems. masterorganicchemistry.comjuniperpublishers.comyoutube.com This reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, provides a convergent route to complex cyclic ketones from simpler acyclic precursors.

Another key strategy for the construction of the benzopyran core is the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction between a diene and a dienophile is highly efficient for the formation of six-membered rings with good stereocontrol. Intramolecular versions of the Diels-Alder reaction have been particularly useful in creating the fused ring systems found in compounds like this compound. masterorganicchemistry.comrsc.org While a definitive first synthesis of this compound itself is not readily apparent in early literature, the foundational work on these powerful synthetic methods paved the way for accessing this and a myriad of other complex cyclic structures.

Significance of this compound as a Target and Intermediate in Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis lies in its potential as a versatile intermediate for the construction of more complex molecules, particularly terpenoids and steroids. juniperpublishers.comresearchgate.netnih.gov Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, and many possess significant biological activities. wikipedia.org The bicyclic core of this compound can serve as a scaffold to which additional rings and functional groups can be appended to build up the intricate structures of these natural products.

For instance, the synthesis of various Alstonia alkaloids, a class of indole (B1671886) alkaloids with a range of pharmacological properties, has utilized dihydropyranyl enone units, which are structurally related to this compound. nih.gov The strategic use of such intermediates allows for the efficient and stereocontrolled assembly of the complex polycyclic systems characteristic of these alkaloids.

Research Gaps and Opportunities in the Fundamental Chemical Study of this compound

Despite the synthetic utility of the octahydro-1H-2-benzopyran scaffold, there remain several underexplored areas in the fundamental chemical study of this compound itself.

A significant opportunity lies in the development of highly stereoselective synthetic routes to access all possible diastereomers of the molecule. Given the presence of multiple chiral centers, a comprehensive library of these stereoisomers would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of a related, yet more complex, octahydrocyclohepta[c]pyran-6(1H)-one scaffold has been achieved with excellent diastereoselectivity, suggesting that similar strategies could be applied to this compound. rsc.org

Furthermore, a detailed investigation into the conformational preferences of the different diastereomers of this compound is warranted. The three-dimensional shape of a molecule is critical to its reactivity and how it interacts with biological targets. Understanding the conformational landscape of these isomers would provide crucial insights for their application in areas such as fragment-based drug discovery, where small, well-characterized molecular fragments are used to build larger, more potent drug candidates. sigmaaldrich.com

The exploration of the reactivity of the ketone and the ether linkage within the this compound framework in novel chemical transformations is another promising avenue for future research. This could lead to the discovery of new synthetic methodologies and the creation of diverse molecular libraries based on this privileged scaffold. The concept of diversity-oriented synthesis (DOS), which aims to generate a wide range of structurally diverse molecules from a common starting material, is particularly relevant here. nih.govcapes.gov.brcam.ac.uk By applying a variety of chemical reactions to the this compound core, a rich collection of novel compounds with potential applications in materials science and medicinal chemistry could be generated.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,4a,5,7,8,8a-octahydroisochromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQCTGKUEAWDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1COCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Octahydro 1h 2 Benzopyran 6 One and Its Key Analogues

Strategic Retrosynthetic Analysis of the Octahydro-1H-2-benzopyran-6-one Core

A thorough retrosynthetic analysis is paramount for devising efficient and elegant synthetic routes. For this compound, the analysis primarily involves disconnections of the pyran ring and strategic manipulations of the ketone group.

Disconnection Approaches to the Pyrano Ring System

The formation of the pyran ring is a key step in the synthesis of the this compound core. Several powerful cyclization strategies can be envisaged through retrosynthetic disconnection.

One of the most prominent strategies is the hetero-Diels-Alder reaction . This approach involves disconnecting the pyran ring to reveal a diene and a dienophile. For the target molecule, this could involve an inverse-electron-demand hetero-Diels-Alder reaction between an electron-rich olefin and an α,β-unsaturated carbonyl compound. The use of C2-symmetric bis(oxazoline) copper(II) complexes as catalysts can facilitate this reaction with high diastereo- and enantioselectivity. researchgate.net

Another effective disconnection strategy is based on the Prins cyclization . This involves breaking the C-O and a C-C bond of the pyran ring, leading back to a homoallylic alcohol and an aldehyde. The reaction proceeds via the formation of a six-membered chairlike tetrahydropyranyl carbocation, and the subsequent nucleophilic attack by the hydroxyl group can lead to the formation of the pyran ring with excellent diastereoselectivity. Current time information in Bangalore, IN.

Furthermore, an oxonium-ene cyclization presents a viable retrosynthetic pathway. nih.gov This disconnection involves a proton- or Lewis acid-catalyzed cyclization of an unsaturated hydroxy-ester or a related substrate. The stereochemical outcome of this intramolecular reaction is often highly predictable, making it a valuable tool for the synthesis of substituted pyrans.

Finally, intramolecular etherification or Williamson ether synthesis can be considered. This involves disconnecting the ether linkage of the pyran ring to an appropriately functionalized cyclohexyl precursor bearing a hydroxy group and a leaving group at the desired positions.

Functional Group Interconversion Strategies for the Ketone Moiety

The ketone functionality in the 6-position of the this compound core can be introduced at various stages of the synthesis through functional group interconversion (FGI).

A common and straightforward approach is the oxidation of a corresponding secondary alcohol . This alcohol precursor can be synthesized with high stereocontrol, and subsequent oxidation using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, would yield the desired ketone. This FGI strategy is a cornerstone of organic synthesis. google.com

Alternatively, the ketone can be derived from other functional groups on the cyclohexane (B81311) ring. For instance, an alkene precursor could be subjected to ozonolysis or other oxidative cleavage methods to generate the ketone. The synthesis of cyclohexanones from various precursors, including enol esters and β-keto esters, has been well-documented and offers a range of possibilities for introducing the ketone moiety. eurjchem.com

The concept of FGI is crucial for designing flexible synthetic routes, allowing for the introduction of the ketone at a late stage of the synthesis, which can be advantageous for avoiding unwanted side reactions with sensitive reagents. sigmaaldrich.comresearchgate.net

Stereoselective Total Synthesis Approaches to this compound

Achieving control over the stereochemistry of the multiple chiral centers in this compound is a primary objective in its total synthesis. Both enantioselective and diastereoselective strategies are employed to this end.

Enantioselective Total Synthesis Routes

While a specific enantioselective total synthesis of this compound is not extensively documented in the literature, the principles of asymmetric synthesis can be applied to construct this molecule. A key strategy would involve the use of chiral catalysts to set the absolute stereochemistry of one or more of the stereocenters early in the synthesis.

For instance, an enantioselective hetero-Diels-Alder reaction, as mentioned previously, could be employed to form the pyran ring with high enantiomeric excess. researchgate.net The use of chiral bis(oxazoline) copper(II) complexes has proven effective in catalyzing the reaction between α,β-unsaturated carbonyl compounds and enol ethers to produce dihydropyrans with excellent enantioselectivity. researchgate.net This chiral dihydropyran could then be further elaborated to the target molecule.

Another approach would be to start from a chiral pool material, such as a commercially available enantiopure cyclohexanone (B45756) or cyclohexenol (B1201834) derivative, and build the pyran ring onto this scaffold.

Diastereoselective Total Synthesis Methodologies

Diastereoselective methods focus on controlling the relative stereochemistry of the chiral centers. In the context of this compound, this is crucial for establishing the cis or trans fusion of the two rings.

Cascade reactions, such as an inter-intramolecular double Michael addition, have been successfully used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. A similar strategy could be envisioned where a suitably designed precursor undergoes a cascade cyclization to form the bicyclic core of the target molecule in a single, stereocontrolled step.

The Prins cyclization is another powerful tool for diastereoselective synthesis. The reaction of 3-bromobut-3-en-1-ols with aldehydes has been shown to produce 2,6-disubstituted tetrahydropyranones with high diastereoselectivity. Current time information in Bangalore, IN. This methodology could be adapted to construct the pyran ring of the target molecule with control over the relative stereochemistry of the substituents.

Furthermore, oxonium-ene cyclization reactions catalyzed by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can proceed with high diastereoselectivity, providing a reliable method for the synthesis of substituted dihydropyrans. nih.gov The stereochemical outcome is often dictated by the chair-like transition state of the cyclization.

The synthesis of related benzopyranopyridine derivatives has also demonstrated that acid-catalyzed deprotection and cyclization can lead to the formation of the pyran ring with specific diastereoselectivity.

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies offer distinct advantages for the synthesis of this compound and a library of its analogues.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of different target molecules. For example, a key bicyclic intermediate of this compound could be synthesized, and then different functional groups could be introduced at various positions on the scaffold to create a library of analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery. The synthesis of bicyclic lactone fragments of spongian diterpenes provides an example of how a divergent approach can be used to generate a range of complex molecules from a common precursor.

Key Cascade and Multicomponent Reactions in this compound Synthesis

Cascade and multicomponent reactions represent powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple precursors in a single operation. rsc.org These reactions are characterized by high atom economy and procedural simplicity, making them highly desirable for constructing intricate architectures like the this compound framework. rsc.orgresearchgate.net

Domino reactions, also known as tandem or cascade reactions, are processes where a sequence of intramolecular or intermolecular transformations occurs without the need to isolate intermediates. beilstein-journals.org This approach is particularly effective for building fused and bridged ring systems. For instance, a domino reaction protocol has been developed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which can serve as versatile precursors for various fused heterocyclic systems. nih.gov A similar strategic design can be envisioned for the this compound skeleton.

One potential domino strategy involves an initial Michael addition followed by an intramolecular cyclization. For example, the reaction between a suitable cyclohexenone precursor and a β-ketoester derivative could initiate a cascade. The base-catalyzed Michael addition of the enolate of the β-ketoester to the cyclohexenone would be the first step. Subsequent intramolecular cyclization, possibly an aldol (B89426) or a related condensation, would then form the pyran ring, leading to the desired this compound core. The specific reaction conditions, including the choice of base and solvent, would be critical in directing the reaction pathway and achieving high yields.

Another illustrative example, although leading to a different heterocyclic system, is the synthesis of pyrazolopyridines containing an aminochromane motif through a base-catalyzed domino reaction. beilstein-journals.org This highlights the potential of designing domino sequences for the construction of complex fused heterocyclic compounds. The key is the careful selection of starting materials that contain the requisite functionalities to undergo a series of spontaneous bond-forming events.

| Domino Reaction Type | Starting Materials | Key Transformations | Potential for this compound Synthesis |

| Michael-Aldol Cascade | Cyclohexenone derivative, β-ketoester | Michael addition, Intramolecular aldol condensation | High potential for direct construction of the fused ring system. |

| Friedländer-type Annulation | Suitably functionalized amino-aldehyde and a ketone | Condensation, Cyclization | Applicable if a precursor with an amino-aldehyde or equivalent functionality can be synthesized. nih.gov |

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the stereocontrolled formation of six-membered rings and are thus highly relevant to the synthesis of the benzopyran ring system. rsc.orgyoutube.comkhanacademy.org The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is especially pertinent for constructing the pyran ring of the target molecule. illinois.edunih.govrsc.org

In the context of synthesizing this compound, a hetero-Diels-Alder reaction could involve the cycloaddition of a diene with an α,β-unsaturated carbonyl compound (the dienophile). For example, reacting a suitable diene with an aldehyde or ketone under Lewis acid catalysis can lead to the formation of a dihydropyran ring, which can then be further elaborated to the desired saturated system. illinois.edu The regioselectivity and stereoselectivity of the cycloaddition are often predictable based on frontier molecular orbital theory and can be influenced by the choice of catalyst and reaction conditions. rsc.org

For example, 1-phenyl-2-benzopyran-3-one has been shown to undergo Diels-Alder additions with various dienophiles, demonstrating the feasibility of using benzopyranone-type structures in cycloaddition reactions. rsc.org Similarly, 2-benzopyran-3-ones have been utilized as building blocks in regioselective Diels-Alder additions. rsc.org While these examples lead to aromatic systems, the initial cycloadducts are often saturated or partially saturated, providing a clear pathway to the this compound skeleton through subsequent hydrogenation or other reduction methods.

| Cycloaddition Type | Diene | Dienophile | Key Features |

| Hetero-Diels-Alder | Activated diene (e.g., Danishefsky's diene) | α,β-Unsaturated aldehyde or ketone | Forms dihydropyranone ring directly. illinois.edu |

| Intramolecular Diels-Alder | Substrate with tethered diene and dienophile functionalities | N/A | Can construct the fused ring system in a single step with high stereocontrol. |

| [4+2] Cycloaddition | o-Quinone methides | Enolizable carbonyl compounds | Catalyzed by chiral phosphoric acids, offering enantioselective routes. mdpi.com |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Organocatalysis, transition-metal catalysis, and more recently, photoredox and electrochemical methods, provide a diverse toolkit for the construction of the this compound framework, particularly for achieving high levels of stereocontrol.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. nih.govnih.govresearchgate.net Chiral organocatalysts can activate substrates through various non-covalent interactions (e.g., hydrogen bonding) or by forming covalent intermediates (e.g., enamines or iminium ions). nih.gov

For the asymmetric synthesis of this compound, organocatalytic cascade reactions are particularly attractive. For example, a cascade reaction of 2-hydroxynitrostyrene and 5-oxohexanal, catalyzed by a Jørgensen-Hayashi-type catalyst, has been used to synthesize hexahydro-6H-benzo[c]chromenones with multiple stereogenic centers. mdpi.com This type of strategy, involving an enantioselective Michael addition followed by an acetalization and a subsequent Henry reaction, demonstrates the potential to construct the core structure with high enantioselectivity.

Bifunctional catalysts, such as those incorporating a thiourea (B124793) or squaramide motif alongside a tertiary amine, are also highly effective. mdpi.comnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. A plausible approach for the target molecule could involve the reaction of an o-quinone methide, generated in situ, with a suitable enolizable ketone, catalyzed by a chiral phosphoric acid or a squaramide-based catalyst. mdpi.com

| Organocatalyst Type | Reaction Type | Key Intermediates | Stereochemical Control |

| Chiral Amines (e.g., prolinol derivatives) | Michael-Aldol Cascade | Enamine, Iminium ion | High enantioselectivity through formation of chiral intermediates. nih.gov |

| Chiral Phosphoric Acids | [4+2] Cycloaddition of o-quinone methides | Hydrogen-bonded complex | Excellent enantioselectivity via a well-organized transition state. mdpi.com |

| Bifunctional Thioureas/Squaramides | Michael addition, Mannich reaction | Anion-binding, Hydrogen-bonding | High diastereo- and enantioselectivity by orienting both reactants. mdpi.com |

Transition-metal catalysis offers a broad spectrum of reactions for C-C and C-O bond formation, which are essential for constructing the benzopyranone skeleton. nih.gov Palladium-catalyzed reactions, in particular, have been widely employed for the synthesis of benzopyran derivatives. beilstein-journals.orgresearchgate.net

One powerful strategy is the palladium-catalyzed intramolecular Heck reaction, which can be used to form the pyran ring. researchgate.net For example, a suitably substituted aryl halide with a pendant alkene can undergo cyclization in the presence of a palladium catalyst to form the benzopyran ring. Another approach involves the palladium-catalyzed carbonylation of 2-arylphenols, which has been used to synthesize dibenzopyranones. nih.gov This method relies on the directed C-H activation of the aryl group, followed by CO insertion and cyclization.

Furthermore, palladium-catalyzed coupling reactions, such as the Sonogashira or Heck reaction, can be used to introduce functionality onto a pre-formed benzopyran scaffold, allowing for the synthesis of a diverse range of analogues. nih.govbeilstein-journals.org For instance, the Matsuda-Heck arylation of 8-allylbenzopyranones with arene diazonium salts has been reported for the synthesis of benzopyran–phenylpropanoid hybrids. acs.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages |

| Palladium | Intramolecular Heck Reaction | Aryl halide with pendant alkene | High efficiency in ring formation. researchgate.net |

| Palladium | Directed C-H Activation/Carbonylation | 2-Arylphenols | Atom-economical, utilizes readily available starting materials. nih.gov |

| Rhodium | Cyclization/Cycloaddition of Diazo Compounds | α-Diazo carbonyl compounds | Access to complex polycyclic systems. rsc.org |

| Copper | Ring-closure of N'-(2-alkynylbenzylidene)hydrazides | N'-(2-alkynylbenzylidene)hydrazides | Efficient synthesis of related heterocyclic structures. nih.gov |

In recent years, photoredox catalysis and electrochemical synthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. sigmaaldrich.comnih.govprinceton.edu These techniques utilize light energy or electrical current to generate highly reactive intermediates, such as radical ions, enabling unique and often challenging transformations under mild conditions. nih.govbeilstein-journals.org

Photoredox catalysis can be employed to construct the benzopyranone skeleton through radical-mediated cyclization reactions. For instance, a photoredox-catalyzed C–H lactonization of biaryl carboxylic acids has been developed for the synthesis of benzo-3,4-coumarins. beilstein-journals.org This process involves the generation of a benzoyloxy radical, which undergoes an intramolecular cyclization onto the adjacent aromatic ring. A similar strategy could be adapted for the synthesis of the this compound core by using a suitably designed substrate.

Electrochemical methods also offer promising avenues for the construction of the benzopyran ring. The electrochemical ring-opening and -closing of spiropyrans demonstrates the feasibility of using redox processes to control the structure of benzopyran derivatives. acs.orgnih.govresearchgate.net An electrochemical approach could be envisioned where the key cyclization step is triggered by an anodic oxidation or a cathodic reduction of a suitable precursor. For example, the electrochemical hydrogenation of furanic compounds suggests that the saturation of the heterocyclic ring can be achieved electrochemically. rsc.org

| Method | Principle | Potential Application for Benzopyranone Synthesis | Key Advantages |

| Photoredox Catalysis | Generation of radical intermediates via single-electron transfer (SET) using visible light. sigmaaldrich.comnih.gov | Intramolecular radical cyclization to form the pyran ring. | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. mdpi.com |

| Electrochemical Synthesis | Use of electrical current to drive redox reactions. | Anodic oxidation or cathodic reduction to induce cyclization or ring formation. | Avoids the use of stoichiometric chemical oxidants or reductants, high degree of control over reaction conditions. acs.orgnih.gov |

Exploration of Sustainable and Green Chemistry Methodologies for this compound Synthesis

The traditional synthesis of complex molecules like this compound often involves multi-step processes that utilize hazardous reagents, generate significant waste, and consume large amounts of energy. In response, researchers are actively exploring a variety of green chemistry approaches to mitigate these environmental and economic drawbacks. These modern strategies include the use of biocatalysis, flow chemistry, renewable starting materials, and alternative energy sources such as microwave and ultrasound irradiation.

One of the core tenets of green chemistry is the use of renewable feedstocks to reduce our reliance on depleting fossil fuels. catalysis.blog Biomass, which encompasses organic matter from plants and animals, presents a rich and varied source of starting materials for chemical synthesis. catalysis.blog For instance, furfural, a platform chemical derived from lignocellulosic biomass, can be catalytically converted into a variety of valuable monomers and chemical intermediates. taylorfrancis.com The principles of green chemistry also advocate for the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. scispace.com

Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations under mild, aqueous conditions. mdpi.com This approach offers a powerful and sustainable alternative to traditional chemical methods, often eliminating the need for protecting groups and reducing the formation of unwanted byproducts. mdpi.comrjeid.com In the context of synthesizing saturated heterocyclic ketones like this compound, the biocatalytic reduction of a corresponding α,β-unsaturated enone precursor is a particularly promising strategy. organic-chemistry.orgrsc.org

The use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can facilitate the highly stereoselective reduction of a carbon-carbon double bond within an enone system to yield the desired saturated ketone. catalysis.blogresearchgate.net These enzymatic reactions typically exhibit high conversion rates and excellent enantioselectivity, which is crucial for the synthesis of chiral molecules. researchgate.net

Table 1: Illustrative Biocatalytic Reduction of an Enone Precursor

| Entry | Enzyme | Co-factor Regeneration | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | Ketoreductase (KRED) | Glucose/GDH | Phosphate Buffer | 30 | 24 | >99 | >99 |

| 2 | Alcohol Dehydrogenase (ADH) | Isopropanol | Aqueous | 25 | 48 | 95 | 98 |

This table is illustrative and based on typical results reported for biocatalytic reductions of similar substrates, as direct data for this compound is not available.

Flow Chemistry: A Continuous and Efficient Approach

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages for sustainable synthesis. beilstein-journals.org This technique allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, enhanced safety, and reduced reaction times. beilstein-journals.orgnih.gov Continuous flow systems are particularly well-suited for catalytic hydrogenations, a key step that could be employed in the synthesis of this compound from an aromatic precursor. beilstein-journals.orgacs.org

For example, the hydrogenation of a benzopyran derivative to its corresponding octahydro-analogue can be efficiently performed in a flow reactor packed with a heterogeneous catalyst, such as palladium on carbon (Pd/C). beilstein-journals.orgrsc.org This setup allows for the safe handling of hydrogen gas and enables the easy separation and reuse of the catalyst, further enhancing the sustainability of the process. beilstein-journals.org

Table 2: Representative Continuous Flow Hydrogenation

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Residence Time | Yield (%) |

| Benzopyran derivative | Pd/C | Ethanol | 70 | 10 | 10 min | >95 |

Alternative Energy Sources: Microwaves and Ultrasound

Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools for accelerating chemical reactions and improving energy efficiency. nih.govresearchgate.netsioc-journal.cnnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by directly and uniformly heating the reaction mixture. researchgate.netnih.gov This rapid heating can also lead to higher yields and cleaner reaction profiles. researchgate.net The synthesis of various heterocyclic compounds, including pyrazole (B372694) and thiazole (B1198619) derivatives, has been successfully achieved using microwave assistance. nih.govclockss.orgnih.gov

Similarly, sonochemistry, which utilizes the mechanical energy of ultrasound, can promote reactions by creating localized hot spots and increasing mass transfer. nih.govsioc-journal.cn Ultrasound-assisted synthesis has been employed for the efficient production of benzoxazole (B165842) and thiopyran derivatives. sioc-journal.cnresearchgate.net These alternative energy sources offer a greener alternative to conventional heating methods, contributing to more sustainable synthetic protocols. nih.gov

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry is a solvent-free synthetic method that utilizes mechanical force, such as grinding or milling, to induce chemical reactions. rsc.org This approach aligns perfectly with the principles of green chemistry by eliminating the need for potentially harmful and wasteful solvents. rsc.org Mechanochemical synthesis has been successfully applied to the production of a variety of heterocyclic compounds, including dihydropyridines and quinolines. rsc.org The high concentration of reactants in the solid state can lead to accelerated reaction rates and the formation of novel products that may not be accessible through traditional solution-phase chemistry. rsc.orgnih.gov

Elucidation of Reactivity and Transformation Pathways of Octahydro 1h 2 Benzopyran 6 One

Reactions at the Ketone Functionality of Octahydro-1H-2-benzopyran-6-one

The carbonyl group of the cyclohexanone (B45756) ring is the most reactive site for a variety of chemical transformations, including nucleophilic additions, reductions, and reactions involving the adjacent α-carbons.

Nucleophilic Additions and Reductions

The electrophilic carbon atom of the ketone in this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the corresponding alcohol.

Nucleophilic Addition Reactions:

Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the carbonyl group, leading to the formation of tertiary alcohols. The stereochemical outcome of these additions would be influenced by the steric hindrance imposed by the bicyclic ring system, potentially favoring attack from the less hindered face.

Reduction Reactions:

The ketone can be readily reduced to the corresponding secondary alcohol, octahydro-1H-2-benzopyran-6-ol. The choice of reducing agent can influence the stereoselectivity of the reaction.

| Reducing Agent | Expected Product(s) | Stereoselectivity |

| Sodium borohydride (B1222165) (NaBH₄) | Mixture of cis- and trans-alcohols | Moderate |

| Lithium aluminum hydride (LiAlH₄) | Mixture of cis- and trans-alcohols | Moderate |

| L-Selectride® | Predominantly the sterically more accessible alcohol | High |

| Diisobutylaluminium hydride (DIBAL-H) | Alcohol | Substrate-dependent |

Data in this table is based on general principles of ketone reduction and not on specific experimental results for this compound.

The use of bulky reducing agents like L-Selectride® would likely lead to the formation of the alcohol where the hydroxyl group is on the less sterically hindered face of the molecule.

Alpha-Functionalization Reactions (e.g., enolate chemistry)

The protons on the carbon atoms alpha to the ketone (C5 and C7) are acidic and can be removed by a suitable base to form an enolate. beilstein-archives.orgbeilstein-journals.org The resulting enolate is a powerful nucleophile and can react with various electrophiles. beilstein-archives.orgbeilstein-journals.org

Enolate Formation and Alkylation:

The regioselectivity of enolate formation is a key consideration. Deprotonation at the C7 position would lead to the kinetic enolate due to lower steric hindrance, while deprotonation at the more substituted C5 position would form the thermodynamic enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, which can then be trapped with an electrophile, such as an alkyl halide, to introduce a substituent at the C7 position. aaronchem.com

Halogenation:

In the presence of an acid or base and a halogen source (e.g., Br₂), this compound can undergo α-halogenation. beilstein-journals.org Under acidic conditions, a single halogenation is typically observed, while basic conditions can lead to polyhalogenation. beilstein-journals.org The resulting α-haloketone is a versatile intermediate for further transformations, such as elimination reactions to form α,β-unsaturated ketones.

Ring-Opening and Ring-Expansion/Contraction Reactions of the Benzopyranone Core

The strained nature of bicyclic systems can sometimes be exploited to induce ring-opening, expansion, or contraction reactions, leading to novel molecular scaffolds.

Chemoselective Ring Cleavage Strategies

While the tetrahydropyran (B127337) ring is generally stable, under specific conditions, cleavage of the C-O bonds can be achieved. Reductive cleavage using strong reducing agents or acid-catalyzed hydrolysis under forcing conditions could potentially lead to the opening of the ether linkage. For instance, treatment with a Lewis acid in the presence of a nucleophile might result in the cleavage of one of the C-O bonds of the tetrahydropyran ring.

Skeletal Rearrangements of this compound

Functionalization of the Saturated this compound Skeleton

Beyond the reactivity of the ketone, the saturated carbocyclic and heterocyclic rings can also be functionalized, although this typically requires more forcing conditions. Free-radical halogenation could introduce a halogen atom at various positions on the saturated rings, which could then be used as a handle for further synthetic modifications. Directed C-H activation methodologies, though challenging for such a non-activated system, could also be envisioned as a modern approach to introduce functionality at specific sites on the skeleton.

Stereoselective Alkylation and Arylation

The presence of a ketone in the this compound scaffold allows for deprotonation at the α-carbons (C5 and C7) to form an enolate, which can then react with various electrophiles in alkylation and arylation reactions. The stereochemical outcome of these reactions is of significant interest. While specific studies on the stereoselective alkylation of this compound are not extensively documented, the principles governing the diastereoselective alkylation of related bicyclic systems, such as bicyclic lactams and lactones, provide a strong predictive framework. rsc.orgresearchgate.net

The cis-fused nature of the decalin-like ring system in this compound creates a concave and a convex face. It is generally observed in the alkylation of such bicyclic systems that the incoming electrophile will preferentially approach from the less sterically hindered convex face, leading to the exo product. rsc.org However, the stereoselectivity can be influenced by several factors, including the nature of the base used to form the enolate, the solvent, the temperature, and the structure of the electrophile. researchgate.net For instance, the use of bulky bases may favor the formation of the kinetic enolate, while thermodynamic conditions might lead to a different regio- or stereoisomer.

In analogous bicyclic lactams, the diastereoselectivity of alkylation has been shown to be dependent on the protecting group on the lactam nitrogen, which can alter the conformation of the enolate and thereby influence the direction of electrophilic attack. rsc.org While this compound lacks a corresponding site for such a protecting group, this highlights the sensitivity of stereochemical outcomes to subtle structural modifications. The stereoselective synthesis of bicyclic lactones via annelation protocols also underscores the importance of controlling stereocenters during ring formation to achieve desired diastereomers. sapub.org

| Parameter | Influence on Stereoselectivity | Analogous System Example | Reference |

| Steric Hindrance | Electrophile attacks from the less hindered face (exo attack). | Bicyclic lactams | rsc.org |

| Base/Solvent System | Can influence the formation of kinetic vs. thermodynamic enolate. | Bicyclic lactams | researchgate.net |

| Substrate Conformation | The conformation of the bicyclic enolate dictates the facial selectivity. | Bicyclic lactams | rsc.org |

Oxidation and Reduction of Saturated Ring Carbons

The saturated carbocyclic ring of this compound is generally less reactive than the carbonyl group. However, under specific conditions, oxidation and reduction reactions can be induced at the saturated carbons.

Oxidation: The oxidation of saturated hydrocarbons, such as the decalin framework in this molecule, typically requires strong oxidizing agents. For instance, ozonation of cis-decalin has been shown to yield hydroxylated and carbonylated products. nih.gov The tertiary carbons at the ring junction (C4a and C8a) would be particularly susceptible to oxidation. The stereochemistry of such oxidations can be influenced by the accessibility of the C-H bonds. In the cis-decalin system, the concave face presents a more sterically hindered environment, potentially leading to preferential oxidation on the convex face. masterorganicchemistry.com The development of catalyst-controlled C-H hydroxylation offers a potential route for the selective oxidation of such saturated systems. rsc.org

Reduction: The reduction of the ketone at C6 can be achieved using various reducing agents. The stereochemical outcome of this reduction is of primary interest. The reduction of cyclic and bicyclic ketones often proceeds with high diastereoselectivity, which is governed by the steric environment around the carbonyl group. researchgate.netrsc.org In the case of this compound, hydride delivery to the carbonyl carbon can occur from either the axial or equatorial direction relative to the six-membered ring containing the ketone. The preferred direction of attack will depend on minimizing steric interactions with the rest of the bicyclic framework. Catalytic transfer hydrogenation over metal oxide catalysts is another method for the diastereoselective reduction of cyclic and bicyclic ketones. mdpi.com The complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. masterorganicchemistry.com

| Transformation | Typical Reagents/Conditions | Expected Product(s) | Relevant Concepts/Analogous Systems |

| Oxidation of Saturated Ring | Ozone, Catalyst-controlled C-H hydroxylation reagents | Hydroxylated and carbonylated derivatives | Ozonation of cis-decalin, In-MOF catalysis |

| Reduction of Ketone (C6) | Sodium borohydride, Lithium aluminum hydride, Catalytic Hydrogenation | Diastereomeric secondary alcohols | Reduction of cyclic and bicyclic ketones |

| Deoxygenation of Ketone (C6) | Hydrazine/KOH (Wolff-Kishner), Zn(Hg)/HCl (Clemmensen) | Octahydro-1H-2-benzopyran | Reduction of ketones to alkanes |

Photochemical and Electrochemical Reactivity of this compound

Photoinduced Transformations of the Benzopyranone System

The photochemical reactivity of this compound is expected to be dominated by the ketone functionality. Upon absorption of UV light, ketones can undergo a variety of photochemical reactions, with the Norrish Type I and Type II reactions being the most common pathways. wikipedia.org

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. For this compound, this would involve cleavage of either the C5-C6 or the C6-C7 bond, leading to the formation of a diradical intermediate. youtube.com This diradical can then undergo several secondary reactions, including:

Decarbonylation: Loss of carbon monoxide to form a new diradical, which can then form a new C-C bond, leading to a bicyclic hydrocarbon.

Intramolecular hydrogen abstraction: This can lead to the formation of an unsaturated aldehyde or a ketene. wikipedia.org

Given the bicyclic nature of the molecule, the constraints of the ring system will play a significant role in the fate of the diradical intermediate. youtube.com The photolysis of bicyclic ketones often leads to characteristic fragmentation patterns determined by the stability of the resulting radical species and the stereochemical constraints of the system. youtube.com

A Norrish Type II reaction , which involves intramolecular hydrogen abstraction from the γ-carbon, is less likely in this specific molecule due to the rigid bicyclic structure and the potential lack of a suitably oriented γ-hydrogen atom.

Electrochemically Initiated Reactions

The electrochemical reactivity of this compound offers alternative pathways for its transformation. The electrochemical behavior of cyclic ketones has been investigated, with studies showing the possibility of lactone formation through electrochemical oxidation. researchgate.netkisti.re.kr This process, analogous to a Baeyer-Villiger oxidation, can potentially convert the cyclic ketone into a lactone. In the case of this compound, this would lead to the formation of a dilactone.

Furthermore, electrochemical methods have been developed for the synthesis of functionalized ketones from cycloalkanols via oxidative ring-opening. acs.org While starting from the alcohol, this demonstrates the potential for electrochemistry to induce ring-opening reactions in cyclic systems. The electrochemical lactonization of alkenoic acids also provides a precedent for using electrochemical methods to form lactone rings, suggesting that under appropriate conditions, the existing lactone ring could be modified or a new one could be formed. nih.gov

The specific electrochemical behavior of this compound would depend on the applied potential, the electrode material, and the solvent/electrolyte system used.

Stereochemical Investigations of Octahydro 1h 2 Benzopyran 6 One Isomers

Absolute and Relative Stereochemistry Determination in Synthesized Octahydro-1H-2-benzopyran-6-one

The unambiguous assignment of stereochemistry in the isomers of this compound is fundamental to understanding their chemical and biological properties. Various instrumental and chemical methods are employed to elucidate the spatial arrangement of atoms within these molecules.

Spectroscopic Methods for Stereochemical Assignment (e.g., NOESY, CD)

Spectroscopic techniques provide a powerful, non-destructive means of determining the relative stereochemistry of the this compound framework. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly insightful for establishing the proximity of protons in a molecule. In the context of this compound, NOESY experiments can differentiate between cis- and trans-fused ring systems by identifying key spatial correlations. For instance, in a cis-fused isomer, a NOE would be expected between the proton at the bridgehead carbon and the axial protons on the adjacent rings, a correlation that would be absent in the trans-fused counterpart.

Circular Dichroism (CD) spectroscopy is another valuable tool, especially for determining the absolute configuration of chiral molecules. soton.ac.uk The Cotton effect observed in the CD spectrum, which arises from the differential absorption of left and right circularly polarized light by a chiral chromophore, can be correlated to the absolute stereochemistry of the molecule. For this compound, the carbonyl group at C6 acts as a chromophore, and its interaction with the chiral centers of the molecule will produce a characteristic CD spectrum. By comparing the experimental CD spectrum with that predicted by computational models or with the spectra of related compounds of known absolute configuration, the stereochemistry can be assigned.

Table 1: Illustrative NOESY Correlations for a Hypothetical cis-Octahydro-1H-2-benzopyran-6-one Isomer

| Proton 1 | Proton 2 | Observed NOE | Inferred Proximity |

|---|---|---|---|

| H-4a | H-8a | Strong | cis-fusion |

| H-1ax | H-8a | Medium | Spatial Proximity |

| H-5ax | H-4a | Medium | Spatial Proximity |

Chemical Derivatization for Stereochemical Proof

Chemical derivatization is a classic and reliable method for determining the absolute configuration of chiral alcohols, which can be precursors to or derived from this compound. This technique involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form diastereomers. The resulting diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute stereochemistry of the original alcohol.

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues. By comparing the ¹H NMR spectra of the esters formed from the chiral alcohol and both the (R)- and (S)-enantiomers of the CDA, a correlation between the chemical shift differences (Δδ = δS - δR) of the protons near the newly formed chiral center and the absolute configuration can be established. This method provides a robust and often unambiguous assignment of stereochemistry. researchgate.net

Conformational Analysis and Dynamics of the this compound System

The bicyclic framework of this compound is not static; it undergoes conformational changes that influence its physical and chemical properties.

Ring Inversion and Preferred Conformations

The this compound system consists of a fused cyclohexane (B81311) and dihydropyran ring. Both rings can exist in various conformations, with the chair conformation being the most stable for the cyclohexane ring. The fusion of the two rings can be either cis or trans. In the cis-fused isomers, the system is flexible and can undergo ring inversion, leading to an equilibrium between different conformers. However, in the trans-fused isomers, the ring system is rigid, and ring inversion is not possible.

Low-temperature NMR spectroscopy is a key technique for studying these conformational equilibria. rsc.org By cooling the sample, the rate of ring inversion can be slowed down, allowing for the observation of individual conformers. For the cis-fused octahydro-1-benzopyran system, studies have shown that the equilibrium often favors the conformer where the oxygen atom is axial with respect to the cyclohexane ring. rsc.org The presence of the carbonyl group at C6 in this compound will influence the position of this equilibrium due to steric and electronic effects.

Computational Studies on Conformational Energy Landscapes

Computational methods, such as Density Functional Theory (DFT), provide a powerful complement to experimental studies for understanding the conformational preferences of molecules. beilstein-journals.org By calculating the energies of different possible conformations, a detailed conformational energy landscape can be constructed. These calculations can predict the relative stabilities of different conformers and the energy barriers for their interconversion.

For this compound, computational studies can elucidate the influence of the carbonyl group on the ring conformations and the energetic preference for cis versus trans fusion. These theoretical insights, when combined with experimental data, provide a comprehensive understanding of the molecule's three-dimensional structure and dynamics.

Table 2: Hypothetical Relative Energies of this compound Conformers from Computational Studies

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| trans-fused (chair-chair) | 0.00 | ~95 |

| cis-fused (chair-chair, O-equatorial) | 1.50 | ~4 |

| cis-fused (chair-chair, O-axial) | 1.20 | ~1 |

Control of Stereoselectivity in this compound Synthesis

The synthesis of specific stereoisomers of this compound requires precise control over the formation of chiral centers. Various stereoselective synthetic strategies can be employed to achieve this goal.

One common approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, asymmetric Diels-Alder reactions can be used to construct the bicyclic core with high stereocontrol. Chiral Lewis acids or organocatalysts can be employed to favor the formation of one enantiomer over the other.

Another strategy is substrate-controlled synthesis, where the existing stereocenters in a starting material direct the stereochemistry of subsequent transformations. For example, starting from a chiral pool material, such as a carbohydrate or a terpene, can provide a scaffold with pre-defined stereochemistry, which can then be elaborated to the desired this compound isomer. The choice of reagents and reaction conditions is crucial for maintaining and transferring the initial stereochemical information throughout the synthetic sequence. nih.gov The development of efficient and highly stereoselective syntheses is essential for accessing pure stereoisomers for further investigation and potential applications. nih.gov

Chiral Auxiliary Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. These enantiopure compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. While specific applications of chiral auxiliaries for the synthesis of this compound are not extensively documented, related systems have been successfully synthesized with high diastereoselectivity using this approach.

A notable example involves the diastereoselective synthesis of 1-substituted 1H-2-benzopyrans. In this strategy, homophthaldehyde is reacted with the chiral auxiliary (–)-8-(benzylamino)menthol. This reaction proceeds with high regio- and diastereoselectivity, affording a single diastereomer of a chiral perhydro-1,3-benzoxazine. The subsequent addition of organometallic reagents to this intermediate yields alcohols with excellent diastereoselectivity. Finally, hydrolysis of the auxiliary furnishes the desired enantiopure 1-substituted isochromenes, which are precursors to the saturated octahydro-1H-2-benzopyran system. researchgate.net

The effectiveness of this strategy is demonstrated by the high diastereomeric excesses (d.e.) achieved in the addition of various organometallic reagents to the chiral perhydro-1,3-benzoxazine intermediate.

Table 1: Diastereoselective Addition of Organometallic Reagents to a Chiral Perhydro-1,3-benzoxazine Intermediate

| Organometallic Reagent (R-M) | Product Alcohol | Diastereomeric Excess (d.e.) |

| MeMgBr | 4a | >98% |

| EtMgBr | 4b | >98% |

| PhMgBr | 4c | >98% |

| BuLi | 4d | >98% |

Data sourced from a study on the synthesis of enantiopure 1-substituted 1H-2-benzopyrans. researchgate.net

This approach highlights how a menthol-derived chiral auxiliary can effectively control the facial selectivity of nucleophilic additions, a key step that could be adapted to construct the stereocenters present in this compound.

Chiral Catalyst Design and Application

The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of the octahydro-1H-2-benzopyran skeleton, enantioselective hetero-Diels-Alder reactions are particularly relevant. illinois.edu These reactions involve the cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone, catalyzed by a chiral Lewis acid or an organocatalyst.

Chiral Lewis acid catalysis has been successfully employed in the hetero-Diels-Alder reaction to produce dihydropyranones, which are direct precursors to the saturated pyran ring of the target molecule. illinois.edu Various chiral metal complexes, including those of copper, chromium, and silver, have been developed to catalyze these transformations with high enantioselectivity. illinois.edunih.gov For instance, silver(I)-BINAP complexes have been shown to be effective in catalyzing the azo-hetero-Diels-Alder reaction, achieving high yields and enantiomeric excesses (e.e.). nih.gov

Organocatalysis offers a complementary metal-free approach. Chiral phosphoric acids and their derivatives, as well as cinchona alkaloids, have emerged as powerful catalysts for a variety of asymmetric transformations, including those that can be used to construct the benzopyran nucleus. mdpi.comnih.gov For example, organocatalyzed cascade reactions have been developed for the asymmetric synthesis of cyclopenta[c]chromenones, demonstrating the ability to control multiple stereocenters with high fidelity. mdpi.com

A summary of representative chiral catalysts and their performance in reactions leading to pyran-containing structures is presented below.

Table 2: Performance of Chiral Catalysts in Asymmetric Reactions to Form Pyran-based Heterocycles

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (e.e.) |

| Silver(I)-BINAP | Azo-Hetero-Diels-Alder | 1,4-Diamines | up to 94% |

| Cinchona Alkaloid | Tandem Michael/Thorpe-Ziegler | Dihydropyrano[2,3-c]pyrazoles | up to >99% |

| Ni(II)/Feng Ligand | Hetero-Diels-Alder | Azido Polycycles | up to 99% |

| Iron(III)-Chiral Ligand | Inverse-electron-demand HDA | Bicyclic Dihydropyrans | up to 99% |

Data compiled from studies on various asymmetric catalytic reactions. nih.govnih.govrsc.orgrsc.org

These examples underscore the potential of chiral catalysis in accessing enantiomerically pure this compound. The choice of catalyst and reaction conditions can be tailored to achieve the desired stereochemical outcome.

Substrate Control in Diastereoselective Transformations

In addition to using external chiral influences, the inherent stereochemistry of the substrate can be leveraged to direct the formation of new stereocenters. This strategy, known as substrate control, is particularly effective in intramolecular reactions where the conformation of the starting material dictates the stereochemical outcome of the cyclization.

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems, including the octahydro-1H-2-benzopyran skeleton. In the context of synthesizing 2-benzopyran-3-ones, it has been shown that the connecting chain between the diene and dienophile can control the stereochemistry of the cycloaddition. Specifically, these systems have been observed to undergo endo-selective intramolecular Diels-Alder additions, leading to the formation of cis-fused BC ring systems. rsc.org This selectivity is a direct consequence of the conformational preferences of the transition state, which are governed by the structure of the substrate.

An example of this can be seen in the thermal cyclization of a triene precursor, which leads to a specific diastereomer of the octahydronaphthalene core, a related carbocyclic system. The stereochemistry of the newly formed ring is controlled by the existing stereocenters in the acyclic precursor. rsc.org

Table 3: Substrate-Controlled Intramolecular Diels-Alder Reactions

| Substrate | Reaction Conditions | Product | Key Stereochemical Outcome |

| Benzopyran-3-one with tethered dienophile | Heat | cis-fused bicyclic system | endo-selective addition |

| Acyclic triene with chiral centers | Heat | cis-fused octahydronaphthalene | Stereospecific cyclization |

Information based on studies of intramolecular Diels-Alder reactions. rsc.orgrsc.org

This substrate-controlled approach offers a predictable and efficient way to establish the relative stereochemistry of multiple centers in a single step. For the synthesis of this compound, a precursor could be designed with appropriate stereocenters that would direct an intramolecular cyclization to yield the desired diastereomer.

Mechanistic Elucidation of Reactions Involving Octahydro 1h 2 Benzopyran 6 One

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding the sequence of bond-making and bond-breaking events in a chemical reaction. By measuring reaction rates under various conditions, a rate law can be determined, offering insights into the composition of the rate-determining step.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and a rate constant (k). For a hypothetical reaction involving the synthesis of a derivative from octahydro-1H-2-benzopyran-6-one (A) and a reagent (B), the rate law would take the general form:

Rate = k[A]x[B]y

The exponents, x and y, are the orders of the reaction with respect to each reactant and must be determined experimentally. youtube.comyoutube.com This is typically achieved by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

A hypothetical set of experimental data for a reaction involving this compound is presented below to illustrate this process.

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |

From this hypothetical data, one could deduce the rate law. Comparing experiments 1 and 2, doubling the concentration of the benzopyran doubles the rate, indicating the reaction is first order in this reactant. Comparing experiments 1 and 3, doubling the concentration of Reagent B has no effect on the rate, indicating the reaction is zero order in this reactant. Thus, the derived rate law would be: Rate = k[this compound]¹.

The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation. By conducting experiments at different temperatures, the activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined. A higher activation energy corresponds to a slower reaction rate.

Further thermodynamic parameters, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be derived from the temperature dependence of the rate constant using the Eyring equation. nih.gov These parameters provide deeper insight into the transition state of the rate-determining step. For example, a large negative entropy of activation might suggest an associative mechanism where two or more species come together in the transition state. Studies on related benzopyran systems have shown a linear dependence of hydride affinity on substituent constants, which in turn affects the activation energy of hydride transfer reactions. nih.gov

Isotopic Labeling Experiments for Bond Scission and Formation Analysis

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (like deuterium (B1214612) for hydrogen or carbon-13 for carbon), chemists can track how bonds are broken and formed.

In reactions involving this compound, specific hydrogen atoms could be replaced with deuterium. If a carbon-hydrogen bond at a labeled position is broken in the rate-determining step, a primary kinetic isotope effect (KIE) will be observed, meaning the deuterated compound will react slower than the non-deuterated one. The magnitude of the KIE can provide information about the geometry of the transition state. For benzopyran compounds, kinetic isotope effects are crucial for determining the isotope effect, especially when multiple hydrogens are present at the reaction site. nih.gov

Similarly, carbon-13 labeling can be used to follow the carbon skeleton of the molecule. For instance, if a rearrangement reaction is suspected, labeling a specific carbon atom with ¹³C and then determining its position in the final product using techniques like ¹³C NMR spectroscopy or mass spectrometry can confirm the rearrangement and elucidate the pathway.

In more complex transformations, such as those involving ring-opening or ring-contraction, isotopic labeling is invaluable. By strategically placing isotopic labels within the this compound framework, the movement of atoms and fragments during the reaction can be unambiguously traced. This helps to distinguish between different possible mechanistic pathways that might otherwise be indistinguishable.

Intermediates Detection and Characterization

Many reactions proceed through one or more transient intermediates that are not the starting material or the final product. Detecting and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism.

The detection of intermediates in reactions involving this compound would likely employ a combination of spectroscopic techniques. For example, reactions could be monitored in real-time using NMR or IR spectroscopy to observe the appearance and disappearance of signals corresponding to intermediate species. In some cases, reactions can be run at low temperatures to slow down the reaction and allow for the accumulation of a detectable concentration of an intermediate. rsc.org Trapping experiments, where a reagent is added to react specifically with a suspected intermediate to form a stable, characterizable product, can also provide strong evidence for its existence. Preliminary mechanistic studies on related isocoumarin (B1212949) syntheses have suggested the involvement of intermediates that are formed through nucleophilic addition and subsequent cyclization. researchgate.net

Spectroscopic Identification of Reactive Intermediates

There is no available research that reports the use of spectroscopic techniques, such as NMR, IR, or mass spectrometry, to identify reactive intermediates in reactions involving this compound.

Trapping Experiments for Short-Lived Species

No studies detailing trapping experiments to capture and identify short-lived species generated during reactions of this compound have been found.

Theoretical Investigations of Reaction Mechanisms

A thorough review of scientific databases reveals a lack of theoretical and computational chemistry studies focused specifically on the reaction mechanisms of this compound.

Transition State Localization and Characterization

There are no published findings on the localization and characterization of transition states for any reaction involving this compound.

Energy Profile Analysis and Reaction Pathway Mapping

Detailed energy profile analyses and the mapping of reaction pathways for this compound are not available in the current body of scientific literature.

Analysis of Electronic Factors Governing Reactivity (e.g., Fukui indices, FMOs)

No literature could be found that discusses the analysis of electronic factors, such as Fukui indices or Frontier Molecular Orbital (FMO) theory, to explain the reactivity of this compound.

Theoretical and Computational Chemistry Approaches to Octahydro 1h 2 Benzopyran 6 One

Quantum Chemical Calculations on Octahydro-1H-2-benzopyran-6-one

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. However, no specific studies employing these methods on this compound have been identified.

Electronic Structure Analysis (e.g., frontier orbitals, charge distribution)

An analysis of the electronic structure of this compound, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of electron density, would provide valuable insights into its reactivity and spectroscopic properties. Frontier molecular orbital theory is a common approach to describe HOMO-LUMO interactions. wikipedia.org Nevertheless, there are no published data from such analyses specifically for this compound.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps are useful for visualizing the charge distribution of molecules and predicting how they might interact. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Despite the utility of this method, no MEP maps for this compound have been found in the surveyed literature.

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, often using Density Functional Theory (DFT), is a common practice to aid in structure elucidation. nih.gov These predicted shifts can then be compared with experimental data for validation. While general methods for predicting 1H and 13C NMR chemical shifts are well-established, and machine learning models are increasingly used for this purpose, a specific computational study predicting and validating the NMR spectrum of this compound is not available. pdx.edunih.govnih.gov

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Sampling and Trajectory Analysis

A comprehensive conformational analysis of this compound would be necessary to understand its flexibility and the preferred shapes it adopts. MD simulations are a primary tool for such sampling, allowing for the exploration of the potential energy surface and the analysis of molecular trajectories. nih.gov However, there are no specific studies detailing the conformational sampling or trajectory analysis of this compound.

Solvent Effects on Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. liverpool.ac.uk MD simulations are instrumental in modeling these solvent effects explicitly. Investigations into how different solvents might alter the conformational equilibrium or reaction pathways of this compound have not been reported in the scientific literature.

Predictive Modeling of Reactivity and Selectivity

There is currently a lack of published data on the use of predictive modeling to understand the reactivity and selectivity of this compound. Computational studies that could elucidate reaction pathways, predict the outcomes of various chemical reactions, or map the electronic properties that govern its reactivity are not present in the available literature.

Computational Design of Novel Transformations

Similarly, information regarding the computational design of new chemical transformations for this compound is unavailable. This area of research would typically involve using computational models to propose and evaluate new synthetic routes or functionalizations, but no such studies have been found for this specific compound.

Interaction with Catalytic Species: A Computational Perspective

Detailed computational modeling of the interactions between this compound and various catalytic species has not been documented in scientific papers. Such studies are crucial for understanding how catalysts can influence reactions involving this molecule.

Modeling Catalyst-Substrate Interactions for this compound

There are no available models or simulations that describe the non-covalent interactions, transition states, or binding affinities between this compound and potential catalysts.

Computational Insights into Stereocontrol Mechanisms

The mechanisms of stereocontrol in reactions involving this compound have not been elucidated through computational methods in the existing body of scientific work. Understanding the origins of stereoselectivity is a key application of computational chemistry in synthesis, but this has not been applied to the target molecule in the reviewed literature.

While the broader field of computational chemistry has been applied to related structures like chromenone derivatives to study their biological activities, these findings are not directly transferable to the specific structural and electronic properties of this compound. The absence of specific research in this area indicates that the computational and theoretical chemistry of this compound is a field ripe for future investigation.

Advanced Spectroscopic and Diffractional Characterization of Octahydro 1h 2 Benzopyran 6 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific high-resolution NMR data for octahydro-1H-2-benzopyran-6-one has been found in a thorough review of available scientific literature.

2D NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)

Detailed 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound are not currently published. Such studies would be essential to definitively establish the proton-proton and proton-carbon correlations within the molecule, as well as to elucidate its relative stereochemistry.

Variable-Temperature NMR for Dynamic Stereochemistry

There is no available research on the use of variable-temperature NMR to study the dynamic stereochemistry of this compound. This technique would be valuable for investigating conformational changes and energy barriers within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

Specific high-resolution mass spectrometry data, which would provide the exact mass and elemental composition of this compound, is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

There are no published studies on the use of tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of this compound or its derivatives. This information would be critical for its structural confirmation and for identifying it in complex mixtures.

Ion Mobility Spectrometry Coupled with MS

No data from ion mobility spectrometry-mass spectrometry (IMS-MS) analyses of this compound has been found. This advanced technique could provide valuable information on the compound's size, shape, and charge, further aiding in its characterization.

Chiroptical Spectroscopies for Absolute Configuration Assignment

There is a lack of published research utilizing chiroptical techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) to determine the absolute configuration of chiral centers in this compound. For its isomer, octahydro-2H-1-benzopyran-2-one, stereochemical assignments have been confirmed using optical rotation and VCD, highlighting the potential of these methods.

Circular Dichroism (CD) Spectroscopy and Computational Prediction

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of a molecule. For a molecule like this compound, which possesses multiple chiral centers, CD spectroscopy is invaluable.

The CD spectrum of a chiral ketone is dominated by the electronic transitions of the carbonyl chromophore. The n → π* transition, which is electronically forbidden but magnetically allowed, typically appears as a weak absorption in the UV-Vis spectrum around 280-300 nm. However, in a chiral environment, this transition gives rise to a distinct Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect are highly sensitive to the local stereochemical environment of the carbonyl group.

Computational Prediction:

In the absence of experimental CD spectra for this compound, computational methods offer a predictive approach. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating CD spectra from first principles. The process involves:

Conformational Search: Identifying the low-energy conformers of the molecule using molecular mechanics or DFT. The conformational landscape of the decalin-like system in this compound is complex, with potential for both cis and trans ring fusions and various chair and boat conformations of the six-membered rings.

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G*) and performing frequency calculations to confirm that they are true minima.

CD Spectrum Calculation: Calculating the vertical excitation energies and rotational strengths for each conformer using TD-DFT.

Boltzmann Averaging: The final predicted CD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers at a given temperature.

The predicted spectrum can then be compared with the experimental spectrum of a sample with a known absolute configuration to validate the computational method, or it can be used to assign the absolute configuration of a newly synthesized compound. The octant rule, an empirical rule, can also be used to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a chiral compound as a function of wavelength. wikipedia.org An ORD spectrum displays a plain curve far from an absorption band, but exhibits a characteristic peak and trough, known as a Cotton effect, in the vicinity of the absorption maximum of a chromophore. libretexts.org The sign of the Cotton effect in ORD is directly related to that observed in CD.

For this compound, the carbonyl chromophore would be the primary focus of ORD studies. The analysis of the Cotton effect associated with the n → π* transition of the ketone would provide crucial information about the stereochemistry of the ring fusion and the conformation of the molecule. The relationship between the stereochemistry of decalone systems and their ORD curves has been extensively studied, and these studies can serve as a valuable reference for predicting the ORD behavior of this compound. libretexts.org

| Technique | Information Obtained | Relevant Chromophore |

| Circular Dichroism (CD) | Absolute configuration, conformation, Cotton effect sign and magnitude. | Ketone (n → π* transition) |

| Optical Rotatory Dispersion (ORD) | Absolute configuration, conformation, Cotton effect sign and shape of the curve. | Ketone (n → π* transition) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Purity